Methyl 4-bromo-6-methylnicotinate
Overview
Description
Methyl 4-bromo-6-methylnicotinate is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of nicotinic acid and is characterized by the presence of a bromine atom at the 4-position and a methyl group at the 6-position on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
Methyl 4-bromo-6-methylnicotinate, also known as METHYL 4-BROMO-6-METHYLPYRIDINE-3-CARBOXYLATE, is a chemical compound with the molecular formula C8H8BrNO2 It is structurally similar to methyl nicotinate, which is known to act as a rubefacient and is thought to involve peripheral vasodilation .
Mode of Action
Given its structural similarity to methyl nicotinate, it may also act as a peripheral vasodilator
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-6-methylnicotinate can be synthesized through a multi-step process. One common method involves the bromination of methyl 6-methylnicotinate. The reaction typically uses phosphoryl tribromide (POBr3) as the brominating agent. The process is carried out in a solvent such as dichloromethane (DCM) at a controlled temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions under optimized conditions to ensure high yield and purity. The reaction parameters, such as temperature, solvent, and concentration of reagents, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-6-methylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinates, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 4-bromo-6-methylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Methyl 4-bromo-6-methylnicotinate can be compared with other similar compounds, such as:
- Methyl 5-cyano-2-methoxynicotinate
- Methyl 5-aminonicotinate
- Methyl 5-(aminomethyl)nicotinate hydrochloride
- Methyl 2-methoxynicotinate
- Methyl 5-fluoro-3-pyridinecarboxylate
Uniqueness
The presence of the bromine atom at the 4-position and the methyl group at the 6-position makes this compound unique. These substituents influence its chemical reactivity and the types of reactions it can undergo, distinguishing it from other nicotinate derivatives.
Properties
IUPAC Name |
methyl 4-bromo-6-methylpyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-7(9)6(4-10-5)8(11)12-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJSNBQBECMUBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)C(=O)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701251354 | |
Record name | Methyl 4-bromo-6-methyl-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701251354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886372-03-8 | |
Record name | Methyl 4-bromo-6-methyl-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886372-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-bromo-6-methyl-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701251354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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